REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[C:11]([NH:13][C:14]2[N:19]=[C:18]([C:20]3[C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[N:22]([CH3:29])[CH:21]=3)[CH:17]=[CH:16][N:15]=2)[C:10]([O:30][CH3:31])=[CH:9][C:8]=1[N:32]([CH2:34][CH2:35][N:36]([CH3:38])[CH3:37])[CH3:33])=[O:5].C(N(CC)CC)C.O>C(#N)C>[CH3:38][N:36]([CH3:37])[CH2:35][CH2:34][N:32]([CH3:33])[C:8]1[CH:9]=[C:10]([O:30][CH3:31])[C:11]([NH:13][C:14]2[N:19]=[C:18]([C:20]3[C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[N:22]([CH3:29])[CH:21]=3)[CH:17]=[CH:16][N:15]=2)=[CH:12][C:7]=1[NH:6][C:4](=[O:5])[CH:3]=[CH2:2]
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=C(C=C(C(=C1)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC)N(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=C(C=C(C(=C1)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC)N(C)CCN(C)C
|
Name
|
|
Quantity
|
17.84 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to r.t
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of water and acetonitrile (160 mL, 1:1)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. for overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN(C1=C(C=C(C(=C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)NC(C=C)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([NH:6][C:7]1[CH:12]=[C:11]([NH:13][C:14]2[N:19]=[C:18]([C:20]3[C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[N:22]([CH3:29])[CH:21]=3)[CH:17]=[CH:16][N:15]=2)[C:10]([O:30][CH3:31])=[CH:9][C:8]=1[N:32]([CH2:34][CH2:35][N:36]([CH3:38])[CH3:37])[CH3:33])=[O:5].C(N(CC)CC)C.O>C(#N)C>[CH3:38][N:36]([CH3:37])[CH2:35][CH2:34][N:32]([CH3:33])[C:8]1[CH:9]=[C:10]([O:30][CH3:31])[C:11]([NH:13][C:14]2[N:19]=[C:18]([C:20]3[C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[N:22]([CH3:29])[CH:21]=3)[CH:17]=[CH:16][N:15]=2)=[CH:12][C:7]=1[NH:6][C:4](=[O:5])[CH:3]=[CH2:2]
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=C(C=C(C(=C1)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC)N(C)CCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(=O)NC1=C(C=C(C(=C1)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC)N(C)CCN(C)C
|
Name
|
|
Quantity
|
17.84 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
310 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to r.t
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
WASH
|
Details
|
washed with a mixture of water and acetonitrile (160 mL, 1:1)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. for overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(CCN(C1=C(C=C(C(=C1)OC)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)NC(C=C)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |